molecular formula C11H23N3O B13565416 n-(1-(2-Aminoethyl)piperidin-4-yl)isobutyramide

n-(1-(2-Aminoethyl)piperidin-4-yl)isobutyramide

Cat. No.: B13565416
M. Wt: 213.32 g/mol
InChI Key: DWGSTZDBAGDGCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-aminoethyl)piperidin-4-yl]-2-methylpropanamide is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine widely used as a building block in organic synthesis and drug design

Properties

Molecular Formula

C11H23N3O

Molecular Weight

213.32 g/mol

IUPAC Name

N-[1-(2-aminoethyl)piperidin-4-yl]-2-methylpropanamide

InChI

InChI=1S/C11H23N3O/c1-9(2)11(15)13-10-3-6-14(7-4-10)8-5-12/h9-10H,3-8,12H2,1-2H3,(H,13,15)

InChI Key

DWGSTZDBAGDGCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1CCN(CC1)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-aminoethyl)piperidin-4-yl]-2-methylpropanamide typically involves the reaction of 1-(2-aminoethyl)piperidine with 2-methylpropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-aminoethyl)piperidin-4-yl]-2-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(2-aminoethyl)piperidin-4-yl]-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-[1-(2-aminoethyl)piperidin-4-yl]-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide
  • N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide
  • N-(2-aminoethyl)piperidine

Uniqueness

N-[1-(2-aminoethyl)piperidin-4-yl]-2-methylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to other piperidine derivatives, this compound may exhibit different binding affinities, selectivity, and potency towards various molecular targets .

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